ネモナプリド

概要

説明

Nemonapride is a novel antipsychotic drug that has recently been developed for the treatment of schizophrenia and other psychiatric disorders. It is a member of the benzamide group of drugs and is a derivative of the atypical antipsychotic aripiprazole. Nemonapride has been shown to have a high affinity for both D2 and 5-HT2A receptors and is thought to have a unique mechanism of action. The aim of

科学的研究の応用

医薬品化学における合成

ネモナプリドは、統合失調症の治療に使用される抗精神病薬です。科学研究における重要な応用は、ネモナプリドの合成です。 研究者は、製薬製造における効率性とスケーラビリティの可能性で注目される、(+)-ネモナプリドの簡潔で保護基を使用しない合成を実現しました .

構造生物学と創薬

構造生物学では、D4 ドーパミン受容体にネモナプリドが結合した高分解能構造が決定されています。 これらの構造は、受容体の機能を理解し、選択的アゴニストを設計するために不可欠です . この応用は、副作用が少なく、効力が高い新しい医薬品を開発するために不可欠です。

神経薬理学

ネモナプリドのドーパミン受容体との相互作用により、神経薬理学における貴重なツールとなります。 これは、統合失調症、パーキンソン病、薬物乱用などの神経精神障害の発症機序と治療の理解に役立ちます .

触媒研究

触媒分野では、ネモナプリドの合成は、Eu (OTf)₃ 触媒によるアミノ分解を伴います。 この方法は、より環境に優しく、費用対効果の高い新しい触媒プロセスを開発するため、より広範な意味を持っています .

選択的リガンド設計

DR サブタイプ選択的リガンドの設計は、ドーパミン受容体研究における主要な研究努力です。 ネモナプリドは、選択的リガンドを設計するための参照化合物として役立ち、標的治療を創出し、オフターゲット効果を最小限に抑えるために不可欠です .

作用機序

Target of Action

Nemonapride is a potent antagonist of the dopamine D2 receptor family , with a high affinity for D3 and D4 dopamine receptors . It also acts as a potent 5-HT1A receptor agonist . These receptors play crucial roles in the regulation of mood, cognition, and behavior.

Mode of Action

It is believed that its antipsychotic effect arises from its selective binding to the dopamine d2 receptor family . By blocking these receptors, nemonapride inhibits the action of dopamine, a neurotransmitter involved in reward and pleasure centers in the brain .

Biochemical Pathways

Nemonapride’s interaction with dopamine and serotonin receptors influences several biochemical pathways. Dopamine receptors are involved in motor control, reward, and reinforcement, while serotonin receptors play a role in mood regulation . By acting as an antagonist at dopamine receptors and an agonist at serotonin receptors, nemonapride can help balance these pathways and alleviate symptoms of disorders like schizophrenia .

Pharmacokinetics

Nemonapride is primarily metabolized by N-demethylation and debenzylation , and oxidation of the α-position of the pyrrolidine nucleus . The enzyme involved in metabolism is CYP3A4 . .

Result of Action

The blockade of dopamine receptors by nemonapride results in the suppression of dopamine-mediated effects, which can help alleviate symptoms of conditions like schizophrenia . Its action on serotonin receptors can also contribute to mood regulation .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

将来の方向性

The introduction of antipsychotics into Japan began with chlorpromazine in 1955 . Haloperidol was introduced in 1964, and several butyrophenone antipsychotics, benzamides . In 1961, carpipramine was first synthesized as the world’s first iminodibenzyl antipsychotic drug with a strong consciousness that Japan should develop its own antipsychotic drug, followed by clocapramine and mosapramine as improved versions . Furthermore, zotepine, the dibenzothiazepine-based antipsychotic, was synthesized in 1981 . In 1973, the butyrophenone-based timiperone and, in 1978, the benzamide-based nemonapride were synthesized . Both were successfully marketed on the basis of clinical trials, and they have been widely used . Some of them, such as zotepine, were unique antipsychotics that were later classified as atypical antipsychotics . In this chapter, we describe the substance entry of four antipsychotics developed in Japan (mosapramine, timiperone, zotepine, and nemonapride) .

生化学分析

Biochemical Properties

Nemonapride interacts with several enzymes and proteins in the body. It primarily acts as a D2-like receptor antagonist, with high affinity for D3 and D4 dopamine receptors . It is also a potent 5-HT1A receptor agonist . The compound’s interaction with these receptors plays a crucial role in its biochemical reactions .

Cellular Effects

Nemonapride has significant effects on various types of cells and cellular processes. It influences cell function by blocking the relative movement between transmembrane helices 2 and 3, which prevents the activation of DRD4 . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nemonapride exerts its effects at the molecular level through several mechanisms. As a D2 and D3 receptor antagonist, it binds to these receptors and inhibits their activation . It also acts as a potent 5-HT1A receptor agonist . These binding interactions with biomolecules lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nemonapride change over time. It has been observed that Nemonapride exerts an inhibitory effect on stereotyped behavior, hyperkinesia, climbing behavior, group readability, and vomiting response induced by dopamine agonists .

Metabolic Pathways

Nemonapride is primarily metabolized by N-demethylation, debenzylation, and oxidation of the α-position of the pyrrolidine nucleus . The enzyme involved in metabolism is CYP3A4 .

特性

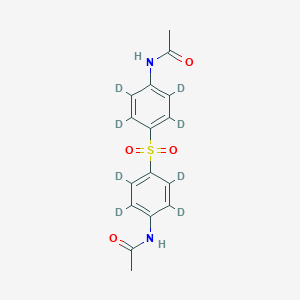

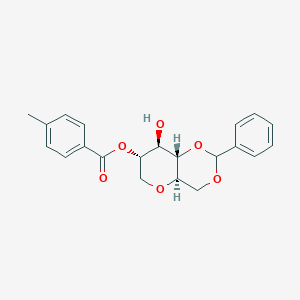

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nemonapride involves the reaction of 2-(1-piperidinyl)ethylamine with 2-chloro-3-(1H-imidazol-1-yl)propionic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": ["2-(1-piperidinyl)ethylamine", "2-chloro-3-(1H-imidazol-1-yl)propionic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)"], "Reaction": ["Step 1: Dissolve 2-(1-piperidinyl)ethylamine in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture for 30 minutes at room temperature.", "Step 4: Add 2-chloro-3-(1H-imidazol-1-yl)propionic acid to the reaction mixture.", "Step 5: Stir the reaction mixture for 24 hours at room temperature.", "Step 6: Filter the reaction mixture to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Recrystallize the purified product from a suitable solvent."] } | |

| 75272-39-8 | |

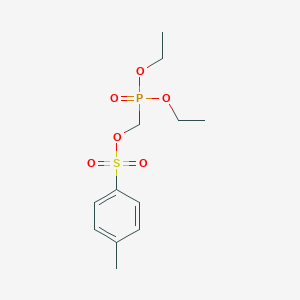

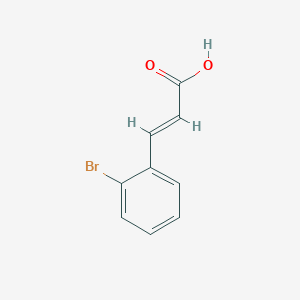

分子式 |

C21H26ClN3O2 |

分子量 |

387.9 g/mol |

IUPAC名 |

N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1 |

InChIキー |

KRVOJOCLBAAKSJ-KSSFIOAISA-N |

異性体SMILES |

C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

正規SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

外観 |

Assay:≥98%A crystalline solid |

ピクトグラム |

Irritant |

同義語 |

rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide; cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide; Emilace; Emonapride; YM 09151; YM 09151-2; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nemonapride?

A1: Nemonapride exerts its antipsychotic effects primarily by acting as a potent and selective antagonist of dopamine D2-like receptors. [, , , , , , , ] This means it binds to these receptors, particularly the D2, D3, and D4 subtypes, and blocks the action of dopamine. [, , ]

Q2: How does nemonapride's interaction with dopamine receptors relate to its antipsychotic effects?

A2: While the precise mechanisms underlying schizophrenia remain unclear, the dopamine hypothesis posits a central role for dysregulated dopamine signaling. [, , ] Nemonapride's blockade of D2-like receptors, specifically in the mesolimbic pathway, is thought to be responsible for its efficacy in treating positive symptoms like hallucinations and delusions. [, , ]

Q3: Does nemonapride impact other neurotransmitter systems besides dopamine?

A3: Research suggests nemonapride might interact with other neurotransmitter systems, although less potently than its D2-like receptor antagonism. [, , ] For instance, it displays affinity for serotonin 5-HT2A receptors, particularly in primates. [] Further, it can influence dopamine release and has been shown to impact choline and dopamine uptake systems in aging rat models. [, ]

Q4: Is there a difference in nemonapride's affinity for dopamine receptor subtypes across species?

A4: Yes, studies indicate species differences in nemonapride's affinity for certain dopamine receptor subtypes. For instance, its affinity for 5-HT2A receptors is significantly higher in primates compared to rats. [] This highlights the importance of considering species differences when interpreting pharmacological data and extrapolating findings to humans. []

Q5: What is the molecular formula and weight of nemonapride?

A5: Nemonapride's molecular formula is C21H26N2O2, and its molecular weight is 338.44 g/mol. [, ]

Q6: How do structural modifications of nemonapride influence its activity and selectivity?

A6: Research aimed at developing selective D4 antagonists explored modifications to the benzamide moiety of nemonapride. [] Findings revealed that while substitutions impact affinity for dopamine receptors, achieving selectivity for D4 over D2 and D3 receptors proved challenging within this series of derivatives. []

Q7: What is known about the pharmacokinetics of nemonapride, particularly its absorption and metabolism?

A7: Studies indicate that nemonapride is well-absorbed after oral administration, and its primary active metabolite is desmethylnemonapride. [] The relationship between plasma concentrations of nemonapride and its metabolite, as well as prolactin levels, have been investigated in relation to therapeutic response. []

Q8: How do individual genetic variations impact the response to nemonapride treatment?

A8: Research exploring the pharmacogenetics of nemonapride response suggests a potential link between specific gene polymorphisms and treatment outcomes. For example, individuals carrying the A1 allele of the dopamine D2 receptor (DRD2) Taq1 A polymorphism might exhibit a greater prolactin response to nemonapride compared to those without this allele. [, , ] Additionally, the -141C Ins/Del polymorphism in the DRD2 promoter region has been associated with differences in anxiolytic and antidepressive effects during treatment. []

Q9: What in vivo models have been used to study the effects of nemonapride?

A9: Various animal models, particularly rodents, have been employed to investigate nemonapride's pharmacological effects. These include studies assessing its impact on:

- Avoidance Behavior: Exploring its interaction with D1 and D2 receptor antagonists in modulating avoidance responses in mice. [, ]

- Methamphetamine-Induced Behaviors: Examining its ability to inhibit methamphetamine-induced ambulation and sensitization in mice models. [, ]

- Neurochemical Profile: Using microdialysis to assess its effects on dopamine and serotonin release in specific brain regions of rats. []

Q10: What safety concerns have been raised regarding nemonapride use?

A10: Like many antipsychotic drugs, nemonapride has been associated with the potential for adverse effects. A documented case reported the occurrence of neuroleptic malignant syndrome (NMS), a rare but serious neurological disorder, in a patient treated with nemonapride. [] While this adverse event is not unique to nemonapride and can occur with other antipsychotic medications, this case highlights the importance of careful monitoring and risk assessment during treatment.

Q11: Is there a connection between nemonapride treatment and the development of extrapyramidal symptoms (EPS)?

A11: Studies examining the relationship between DRD2 gene polymorphisms and extrapyramidal adverse effects of nemonapride have yielded mixed results. While some research suggests no direct association between specific gene variations and EPS liability, [] other findings indicate a potential heightened sensitivity to EPS in individuals with certain genotypes. [] This underscores the complexity of individual responses to medication and the need for personalized treatment approaches.

Q12: Does nemonapride's selectivity for D2-like receptors translate into a lower risk of EPS compared to other antipsychotics?

A12: Although nemonapride displays selectivity for D2-like receptors, its clinical use, like other typical antipsychotics, has been associated with extrapyramidal side effects (EPS). [, ] While its higher affinity for 5-HT2A receptors compared to some typical antipsychotics suggests a potential for reduced EPS, its clinical profile does not entirely eliminate this risk. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。